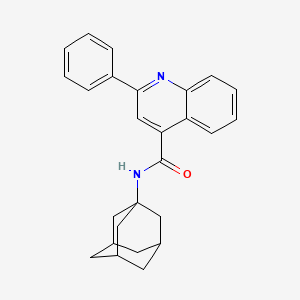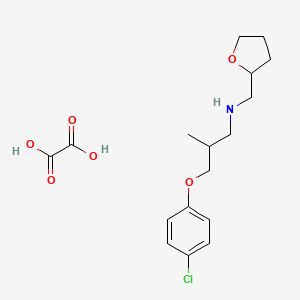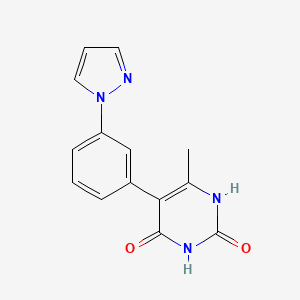
N-1-adamantyl-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
N-1-adamantyl-2-phenyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C26H26N2O and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.204513457 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Serotonin Receptor Activities : Compounds with adamantyl aryl- and heteroarylpiperazine structures, related to N-1-adamantyl-2-phenyl-4-quinolinecarboxamide, were found to demonstrate significant serotonin receptor activities. These compounds are explored for their potential as anxiolytic and antidepressant agents due to their dual serotonin 5-HT(1A) and 5-HT(2) activity (Abou-Gharbia et al., 1999).
- Antimycobacterial Activities : Derivatives of quinoline, including those with adamantyl substitutions, have shown antimycobacterial activities, offering potential new avenues for treating tuberculosis. For instance, certain quinolinecarbohydrazide analogues demonstrated inhibitory activity against M. tuberculosis (Monga et al., 2004).
- Antitumor and DNA-Intercalating Agents : Phenyl-substituted derivatives of quinoline-8-carboxamides were synthesized and evaluated for antitumor activity, highlighting the potential of these compounds as minimal DNA-intercalating agents with in vivo solid tumor activity (Atwell et al., 1989).
Materials Science and Polymer Chemistry
- Polyamide-Imides Containing Adamantyl Groups : The synthesis and characterization of new polyamide-imides containing pendant adamantyl groups have been explored. These polymers exhibit high glass transition temperatures and excellent thermal stability, making them suitable for high-performance materials applications (Liaw & Liaw, 2001).
- Electroactive Aromatic Polyamides and Polyimides : New electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units have been developed. These polymers show good solubility, mechanical properties, and electrochemical stability, potentially useful for electronic and photonic applications (Hsiao et al., 2009).
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c29-25(28-26-14-17-10-18(15-26)12-19(11-17)16-26)22-13-24(20-6-2-1-3-7-20)27-23-9-5-4-8-21(22)23/h1-9,13,17-19H,10-12,14-16H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOASWRTWDXGIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3-Bromophenoxy)propyl]morpholine;oxalic acid](/img/structure/B4003692.png)
![3-[5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4003695.png)
![1-{2-[2-(2-sec-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4003699.png)


![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4003717.png)
![1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid](/img/structure/B4003724.png)


![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4003748.png)


![diethyl {2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}malonate](/img/structure/B4003767.png)
